

reactivity and stability of 2-Bromo-3-methylpyridine

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Compound of Interest

Compound Name: 2-Bromo-3-methylpyridine

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An In-depth Technical Guide on the Reactivity and Stability of **2-Bromo-3-methylpyridine**

Abstract

2-Bromo-3-methylpyridine, also known as 2-bromo-3-picoline, is a pivotal heterocyclic building block in modern organic synthesis.^[1] Its unique molecular architecture, featuring a pyridine ring substituted with both a bromine atom and a methyl group, confers a versatile reactivity profile that is highly valued by researchers in drug discovery, agrochemical development, and materials science.^{[1][2]} This technical guide provides a comprehensive overview of the core reactivity and stability characteristics of **2-Bromo-3-methylpyridine**. It details its participation in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, and explores other significant transformations. Furthermore, this document outlines the compound's stability, recommended handling and storage protocols, and potential degradation pathways. Detailed experimental procedures and quantitative data are presented to support researchers, scientists, and drug development professionals in leveraging the full synthetic potential of this important intermediate.

Physicochemical and Safety Data

2-Bromo-3-methylpyridine is typically a colorless to pale yellow or brown liquid under standard conditions.^{[1][3]} A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of **2-Bromo-3-methylpyridine**

Property	Value	References
Molecular Formula	C ₆ H ₆ BrN	[1][4]
Molecular Weight	172.02 g/mol	[1][4]
CAS Number	3430-17-9	[4]
Appearance	Colorless to pale yellow/light brown liquid	[1][3]
Boiling Point	216-221 °C	[1][4]
Density	1.544 - 1.55 g/mL at 25 °C	[1][4]
Refractive Index	n ₂₀ /D 1.568	[4]
Flash Point	113 °C (235.4 °F) - closed cup	[4]
pKa	1.08 ± 0.10 (Predicted)	[5]

Stability and Storage

2-Bromo-3-methylpyridine is chemically stable under recommended storage conditions.[6][7] To ensure its integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, with some suppliers recommending temperatures between 0-8°C.[1][8] The compound should be stored under an inert atmosphere and kept away from incompatible substances such as strong acids and oxidizing agents.[5][7] The nitrogen atom on the pyridine ring is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide.[7]

Hazard Identification and Handling

The compound is classified as an irritant and is harmful.[5][9] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[4][8][9] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a respirator, should be used when handling this substance.[4][10] Work should be conducted in a well-ventilated area or a fume hood.[6][8]

Table 2: GHS Hazard Classification

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	2	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation

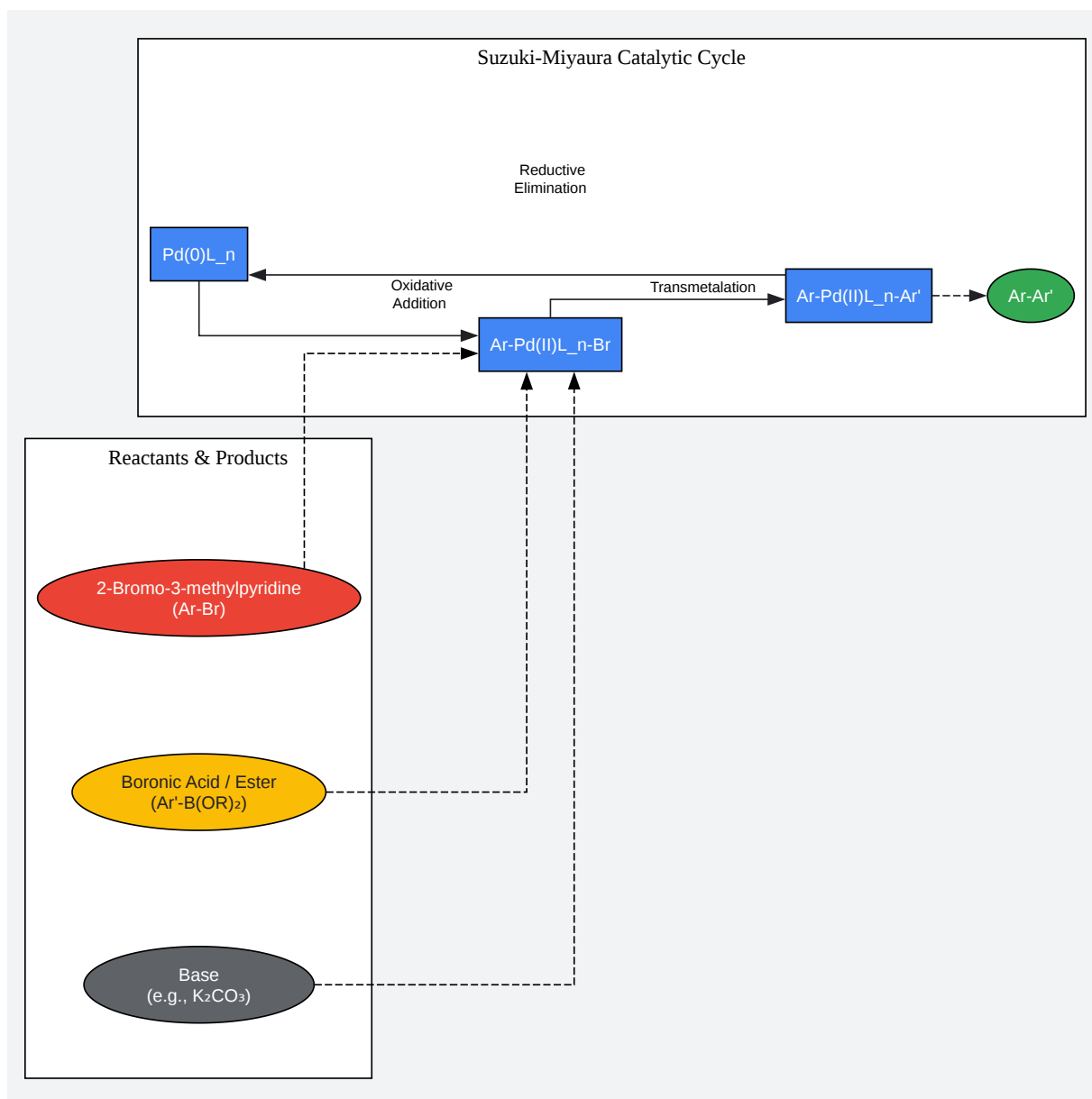
Chemical Reactivity and Synthetic Applications

The reactivity of **2-Bromo-3-methylpyridine** is dominated by the C(sp²)-Br bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. This makes it an invaluable intermediate for constructing more complex molecules containing biaryl, aryl-amine, and aryl-alkyne linkages.[\[1\]](#)[\[11\]](#)

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position of the pyridine ring is highly susceptible to oxidative addition by a low-valent palladium(0) species, initiating the catalytic cycles of several key C-C and C-N bond-forming reactions.[\[11\]](#)

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron compound.[\[12\]](#) **2-Bromo-3-methylpyridine** is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 2-position.[\[2\]](#) The reaction is tolerant of many functional groups and typically proceeds with high yields.[\[12\]](#)[\[13\]](#)



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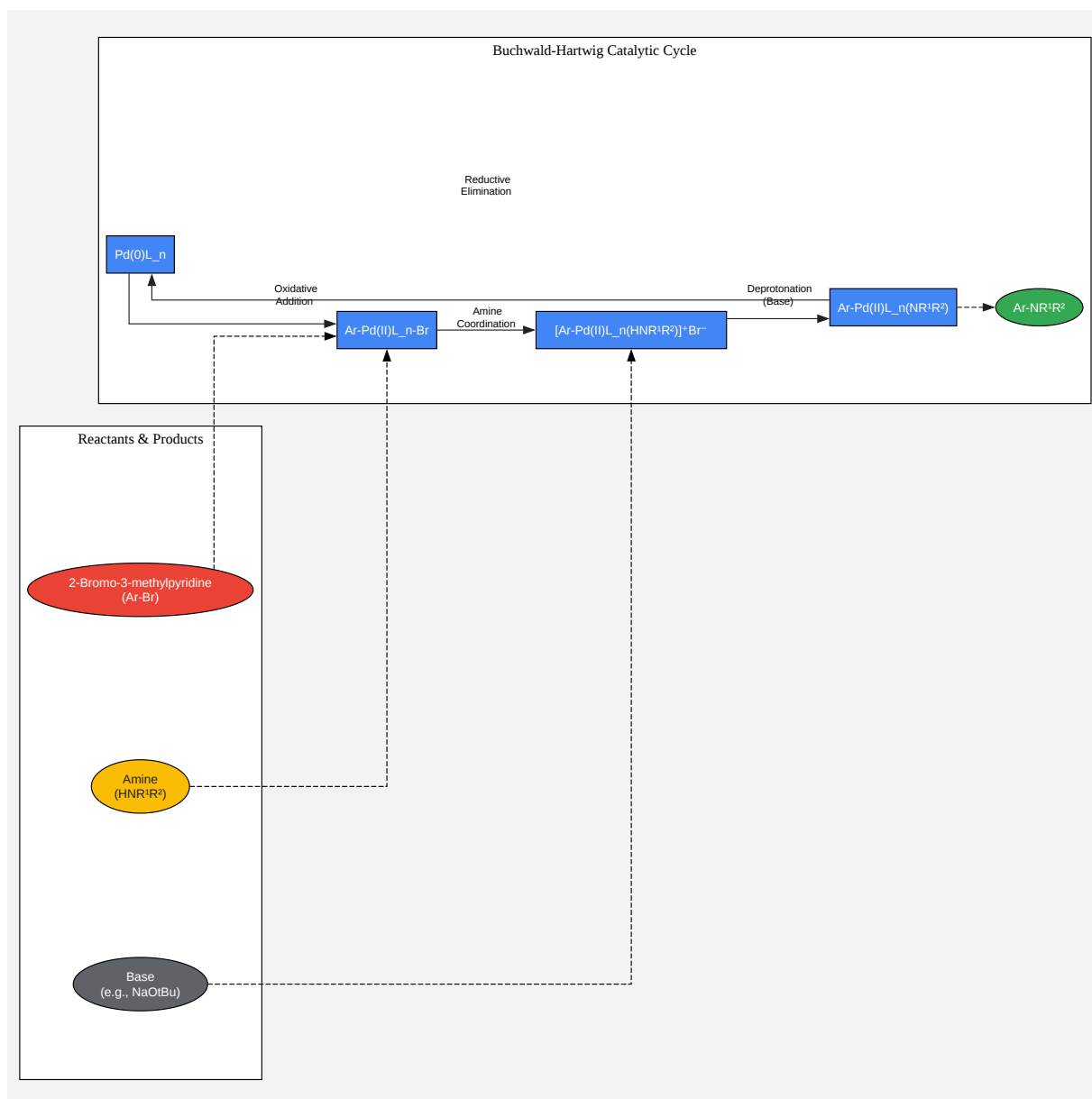
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling Note: This is a generalized protocol based on procedures for similar bromopyridine substrates.[13][14]

Optimization for specific substrates is recommended.

- To a reaction vessel, add **2-Bromo-3-methylpyridine** (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.02-0.05 eq), and a base such as K_3PO_4 or K_2CO_3 (2.0-3.0 eq).
- Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
- Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).^[14]
- Heat the reaction mixture with stirring at 85-100 °C for 4-12 hours, monitoring progress by TLC or GC-MS.
- Upon completion, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
- Separate the organic layer, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing a direct route to synthesize N-aryl pyridines from **2-Bromo-3-methylpyridine**.^[15] This reaction is crucial for synthesizing compounds with applications in pharmaceuticals and materials science. The choice of palladium catalyst, ligand, and base is critical for achieving high yields.



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Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine Note: This detailed protocol is for the related substrate 2-bromo-6-methyl pyridine and serves as an excellent

starting point for **2-Bromo-3-methylpyridine**.[\[16\]](#)

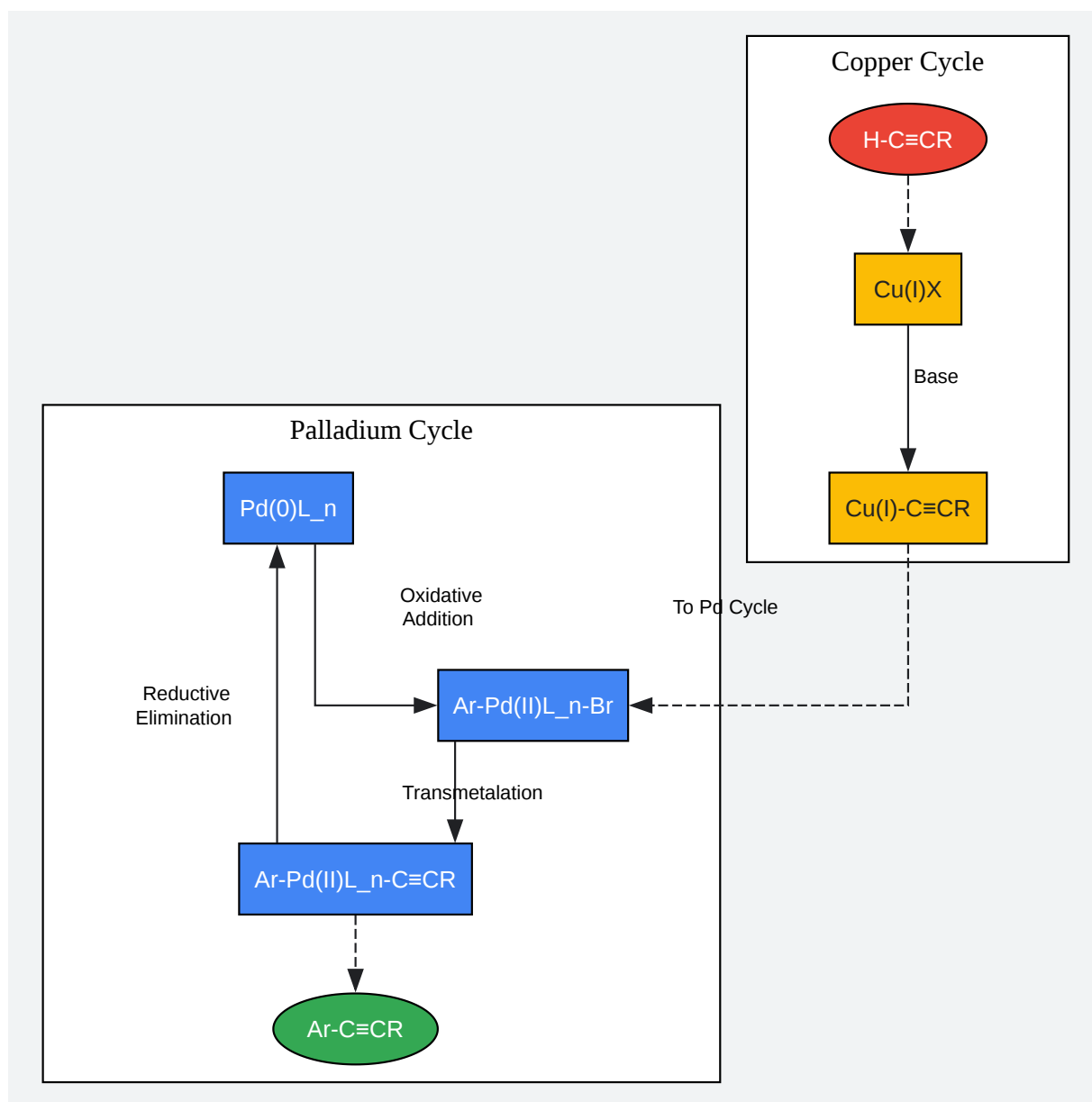
- In a Schlenk vessel under an inert argon atmosphere, combine (+/-)-trans-1,2-diaminocyclohexane (1.0 g, 8.8 mmol), 2-bromo-6-methyl pyridine (3.0 g, 18 mmol), (±)-BINAP (218 mg, 0.35 mmol), [Pd₂(dba)₃] (160 mg, 0.18 mmol), and NaOtBu (2.4 g, 25 mmol).
- Add toluene (50 mL) to the vessel.
- Heat the resulting deep red/brown mixture to 80°C and stir for 4 hours.
- Cool the reaction to room temperature and add diethyl ether (50 mL).
- Wash the resulting yellow mixture with brine (2 x 30 mL).
- Dry the organic layer over MgSO₄, filter, and remove the solvent by evaporation under reduced pressure.
- Recrystallize the yellow product from a pentane/diethyl ether mixture. (Reported yield for the analogous substrate: 60%).[\[16\]](#)

Table 3: Reagents for Buchwald-Hartwig Amination Example[\[16\]](#)

Reagent	Molar Eq.	Quantity
2-bromo-6-methyl pyridine	2.05	18 mmol
(+/-)-trans-1,2-diaminocyclohexane	1.0	8.8 mmol
[Pd ₂ (dba) ₃]	0.02	0.18 mmol
(±)-BINAP	0.04	0.35 mmol
NaOtBu	2.84	25 mmol

The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[\[17\]](#) This reaction is highly

effective for synthesizing 2-alkynyl-3-methylpyridine derivatives, which are valuable precursors in medicinal chemistry.[18]



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Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling of a Bromopyridine Note: This protocol is based on the successful coupling of the closely related 2-amino-3-bromopyridines.[18][19]

- Under a nitrogen atmosphere, add the palladium catalyst (e.g., $\text{Pd}(\text{CF}_3\text{COO})_2$ at 2.5 mol%), a ligand (e.g., PPh_3 at 5.0 mol%), and the copper co-catalyst (CuI at 5.0 mol%) to a 10 mL round-bottomed flask.
- Add the solvent (e.g., 2.0 mL DMF) and stir for 30 minutes.
- Add **2-Bromo-3-methylpyridine** (1.0 eq, e.g., 0.5 mmol), the terminal alkyne (1.2 eq, e.g., 0.6 mmol), and a base (e.g., 1 mL Et_3N).
- Heat the reaction mixture at 100°C for 3 hours, monitoring progress by TLC.
- After completion, cool the reaction, dilute with water, and extract with an organic solvent.
- Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate.
- Purify the residue by column chromatography to obtain the 2-alkynyl-3-methylpyridine product.

Table 4: Sonogashira Coupling Yields with Analogous 2-Amino-3-bromopyridine Substrates[20]

Bromopyridine Substrate	Alkyne Partner	Yield (%)
2-amino-3-bromopyridine	Phenylacetylene	>90%
2-amino-3-bromopyridine	Cyclopropylacetylene	88%
2-amino-3-bromopyridine	1-Decyne	85%
2-amino-3-bromo-5-methylpyridine	Various Terminal Alkynes	up to 93%

Other Key Reactions

Beyond cross-coupling, **2-Bromo-3-methylpyridine** can undergo other useful transformations.

- Oxidation: The pyridine nitrogen can be oxidized to form **2-Bromo-3-methylpyridine N-oxide**.^[7] Additionally, the methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent like KMnO_4 , yielding 2-bromonicotinic acid.^[7]

Experimental Protocol: Oxidation to 2-bromonicotinic acid^[7]

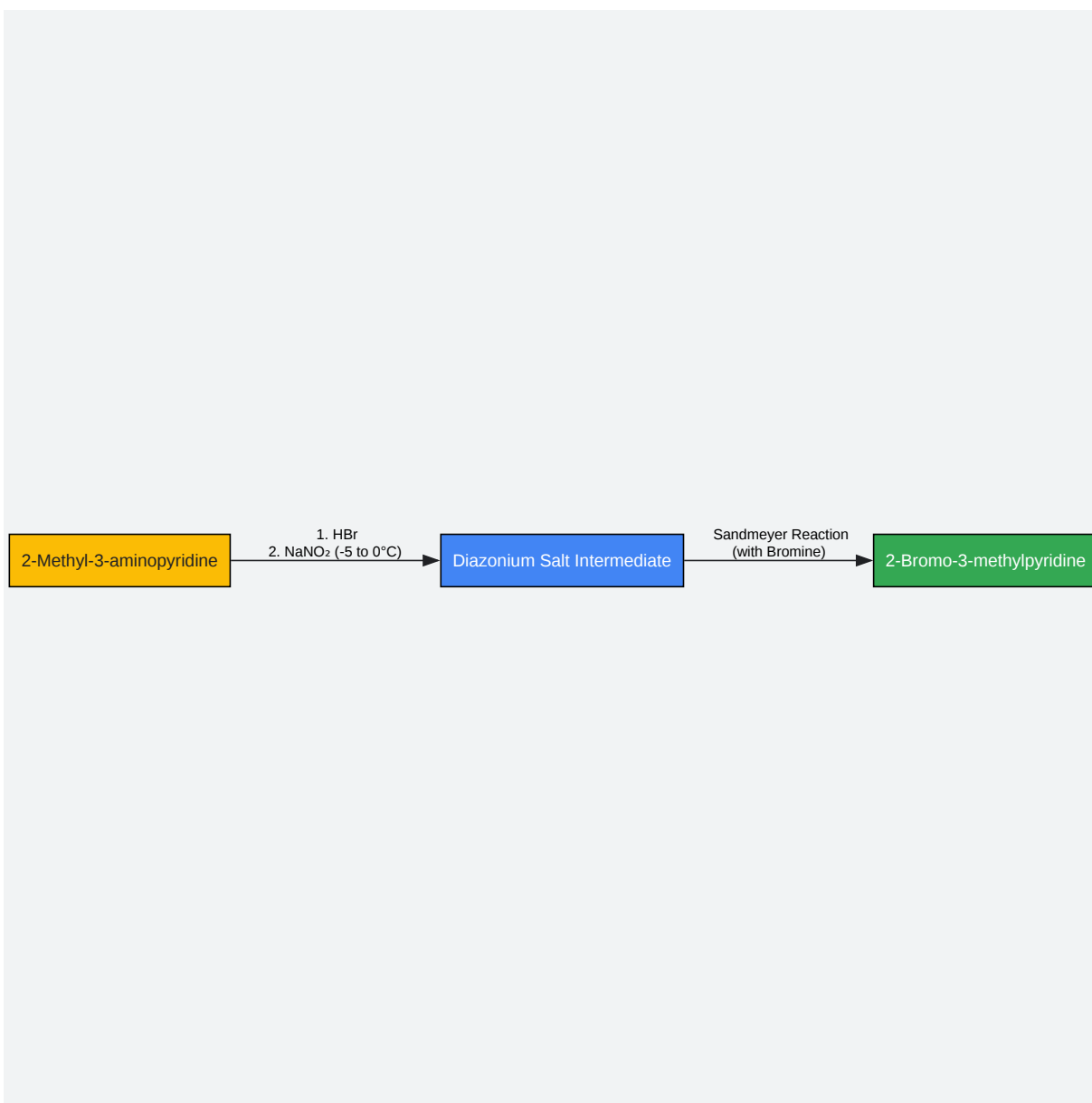
- Add **2-Bromo-3-methylpyridine** (1.0 g, 6.0 mmol) to a suspension of potassium permanganate (2.4 g, 15 mmol) in water (25 mL) at room temperature.
- Stir the resulting mixture under reflux for 20 hours.
- After completion, cool the mixture to room temperature and filter.
- Acidify the filtrate to pH 3 with a 1M HCl solution.
- Collect the resulting precipitate by filtration and dry under vacuum to obtain 2-bromonicotinic acid.

Synthesis and Degradation Pathways

Understanding the synthesis and potential degradation of **2-Bromo-3-methylpyridine** is essential for its effective application.

Common Synthetic Routes

Several methods exist for the preparation of **2-Bromo-3-methylpyridine**. A common industrial route involves a Sandmeyer-type reaction starting from 2-methyl-3-aminopyridine.^{[21][22]}



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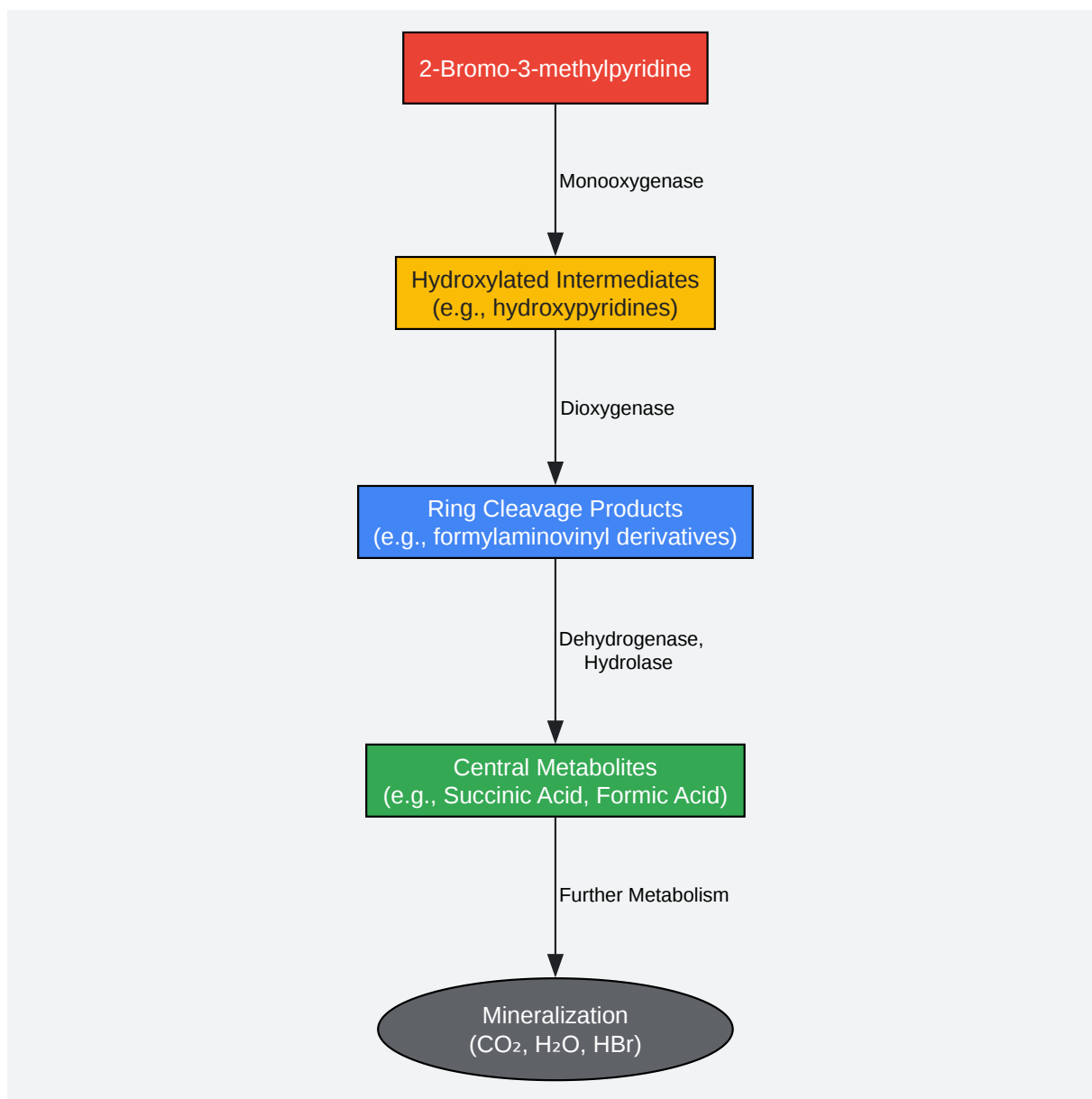
Caption: Workflow for the synthesis of **2-Bromo-3-methylpyridine** via diazotization.

Experimental Protocol: Synthesis from 2-methyl-3-aminopyridine[21][22]

- Under cooling in an ice-salt bath, add 2-methyl-3-aminopyridine (10.8g, 0.1mol) to 48% HBr (46ml, 0.4mol).
- Cool the mixture to -5 °C and slowly add bromine (15ml, 0.3mol) dropwise over 30-35 minutes.
- While maintaining a temperature below 0 °C, add a 40% solution of sodium nitrite (42g) dropwise over 1-1.5 hours.
- Continue stirring below 0 °C for 30 minutes after the addition is complete.
- Slowly add a 50% sodium hydroxide solution while keeping the temperature below 20 °C to make the solution alkaline.
- Extract the reaction solution with ethyl acetate, dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain **2-Bromo-3-methylpyridine**. (Reported molar yield: 95%).[\[21\]](#)[\[22\]](#)

Potential Degradation Pathways

While specific degradation studies on **2-Bromo-3-methylpyridine** are not widely published, insights can be drawn from studies on related compounds like 2-methylpyridine and 3-methylpyridine. Microbial degradation in soil and water often proceeds via hydroxylation and subsequent ring cleavage.[\[23\]](#)[\[24\]](#) For instance, *Arthrobacter* species are known to degrade pyridine derivatives, ultimately breaking them down into simpler molecules like succinic acid.[\[25\]](#)



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Caption: A plausible microbial degradation pathway for **2-Bromo-3-methylpyridine**.

Conclusion

2-Bromo-3-methylpyridine is a robust and highly versatile chemical intermediate with a well-defined reactivity profile. Its stability under standard storage conditions, combined with its susceptibility to a range of high-yield synthetic transformations—most notably palladium-catalyzed Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions—solidifies its role as a cornerstone in the synthesis of complex heterocyclic molecules. The detailed protocols and data presented in this guide are intended to equip researchers and chemical development professionals with the necessary knowledge to handle, store, and effectively utilize **2-Bromo-3-methylpyridine** in their synthetic endeavors, accelerating innovation in the pharmaceutical, agrochemical, and material science fields.

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